3,4-Difluorobenzyl alcohol

Catalog No.
S708373
CAS No.
85118-05-4
M.F
C7H6F2O
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzyl alcohol

CAS Number

85118-05-4

Product Name

3,4-Difluorobenzyl alcohol

IUPAC Name

(3,4-difluorophenyl)methanol

Molecular Formula

C7H6F2O

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C7H6F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2

InChI Key

GNQLTCVBSGVGHC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)F)F

Canonical SMILES

C1=CC(=C(C=C1CO)F)F

The exact mass of the compound 3,4-Difluorobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Difluorobenzyl alcohol is a highly specialized fluorinated building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals . Featuring fluorine atoms at the meta and para positions of the aromatic ring, this compound provides distinct stereoelectronic properties that enhance lipophilicity, metabolic stability, and target binding in downstream derivatives compared to unsubstituted benzyl alcohol [1]. With a density of approximately 1.26 g/mL and a boiling point of 101 °C under reduced pressure, it is a stable, process-friendly liquid suitable for standard coupling, etherification, and amination workflows. Its primary value lies in its ability to introduce the 3,4-difluorobenzyl moiety, which is increasingly recognized as a privileged pharmacophore in medicinal chemistry for optimizing receptor affinity and achieving dual-target activity[2].

Substituting 3,4-difluorobenzyl alcohol with mono-fluorinated analogs (such as 4-fluorobenzyl alcohol) or alternative isomers (like 3,5-difluorobenzyl alcohol) frequently results in significant performance drop-offs in application-critical assays[1]. The specific 3,4-difluoro substitution pattern creates a unique electrostatic potential and steric profile that dictates critical halogen-bonding interactions and van der Waals contacts within target binding pockets [2]. In structure-activity relationship (SAR) studies, shifting a fluorine atom from the para to the meta position, or removing one entirely, disrupts these precise interactions, leading to diminished target affinity, loss of dual-target balance, or reduced metabolic resistance[1]. Consequently, for validated synthetic routes requiring the 3,4-difluorobenzyl group, generic substitution is not a viable procurement strategy [2].

Superior Dual-Target Binding in Antithrombotic Scaffolds

In the development of 1,4-benzoxazine-based dual antithrombotic compounds, the choice of the fluorobenzyl substituent critically determines the balance of activity against thrombin and the glycoprotein IIb/IIIa receptor[1]. A comprehensive fluorine scan demonstrated that the 3,4-difluorobenzyl derivative achieved the optimal balanced dual activity [1]. The 6-(carboxymethyl)(3,4-difluorobenzyl)amino compound exhibited a thrombin inhibitory constant (Ki) of 0.33 ± 0.07 μM and a GP IIb/IIIa IC50 of 1.1 ± 0.6 μM, outperforming 3-fluorobenzyl, 4-fluorobenzyl, and 3,5-difluorobenzyl analogs [1].

Evidence DimensionDual target inhibition (Thrombin Ki and GP IIb/IIIa IC50)
Target Compound Data3,4-difluorobenzyl derivative: Ki(Thr) = 0.33 μM, IC50(GP IIb/IIIa) = 1.1 μM
Comparator Or Baseline3-fluoro, 4-fluoro, and 3,5-difluorobenzyl analogs
Quantified Difference3,4-difluoro substitution provided the most potent and balanced dual activity
ConditionsIn vitro target binding assays for 1,4-benzoxazine derivatives

This demonstrates that 3,4-difluorobenzyl alcohol is the strictly required precursor for achieving optimal dual-target affinity in this class of antithrombotics, preventing the use of cheaper mono-fluoro substitutes.

Enhanced Target Inhibition in Antimicrobial Quinazolinones

The positioning of fluorine atoms on the benzyl ring is a decisive factor in the inhibitory activity of quinazolin-4(3H)-one derivatives against Mycobacterium tuberculosis shikimate kinase (MtSK) [1]. Comparative screening revealed that the 3,4-difluorobenzyl-substituted compound achieved the highest target inhibition (23.83% under assay conditions) [1]. In contrast, the 3-fluorobenzyl, 4-fluorobenzyl, 6-fluorobenzyl, and unsubstituted benzyl analogs exhibited inferior performance [1]. The data indicates that fluorine substituents at both the meta and para positions are structurally required to maximize van der Waals interactions and inhibitory potency [1].

Evidence DimensionMtSK Enzyme Inhibition
Target Compound Data3,4-difluorobenzyl derivative: 23.83% inhibition
Comparator Or BaselineMono-fluorobenzyl and unsubstituted benzyl analogs
Quantified DifferenceSuperior inhibitory activity strictly dependent on the 3,4-difluoro pattern
ConditionsIn vitro MtSK-catalyzed chemical reaction assay

For procurement teams sourcing intermediates for MtSK inhibitor synthesis, this data confirms that 3,4-difluorobenzyl alcohol cannot be replaced by other fluorinated isomers without compromising efficacy.

Specific Activation Thresholds in Receptor Agonism

In the evaluation of synthetic odorants for pest control applications, 3,4-difluorobenzyl alcohol has been identified as a potent agonist for the moth odorant receptor SlitOR25 [1]. Machine learning predictions combined with dose-response analyses demonstrated that specific fluorination patterns on the benzyl alcohol scaffold significantly alter the activation thresholds [1]. While unsubstituted benzyl alcohol serves as a baseline ligand, the introduction of the 3,4-difluoro motif modifies the compound's electronic and steric profile, enabling specific receptor interactions that are not replicated by other structural isomers or distantly related analogs [1].

Evidence DimensionReceptor Activation Threshold
Target Compound Data3,4-difluorobenzyl alcohol: Active agonist
Comparator Or BaselineUnsubstituted benzyl alcohol and other fluorinated isomers
Quantified DifferenceDistinct dose-response activation profile based on the 3,4-difluoro substitution
ConditionsIn vivo single sensillum recording (SSR) on SlitOR25

Highlights the unique biological activity of the intact 3,4-difluorobenzyl alcohol molecule, relevant for agrochemical formulation and pest management strategies.

Synthesis of Dual-Action Antithrombotics

As a critical building block for introducing the 3,4-difluorobenzyl moiety into 1,4-benzoxazine scaffolds, maximizing balanced inhibition of thrombin and GP IIb/IIIa[1].

Development of Novel Antimicrobials

Utilized as a precursor for quinazolin-4(3H)-one derivatives targeting shikimate kinase, where the 3,4-difluoro pattern is essential for optimal enzyme binding[2].

Agrochemical Active Ingredient Optimization

Employed directly as a receptor agonist or as an intermediate in the synthesis of advanced crop protection chemicals, leveraging its specific stereoelectronic properties to enhance target specificity [3].

Medicinal Chemistry SAR Libraries

Sourced as a standard reagent for fluorine scanning in drug discovery, specifically to evaluate the impact of meta/para di-fluorination on metabolic stability and lipophilicity compared to mono-fluorinated baselines [1].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85118-05-4

Wikipedia

3,4-Difluorobenzyl alcohol

Dates

Last modified: 08-15-2023

Explore Compound Types